Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 16596-04-6
VCID: VC21130347
InChI: InChI=1S/C17H20N2/c1-12-5-7-16(14(3)9-12)18-11-19-17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,18,19)
SMILES: CC1=CC(=C(C=C1)NC=NC2=C(C=C(C=C2)C)C)C
Molecular Formula: C17H20N2
Molecular Weight: 252.35 g/mol

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-

CAS No.: 16596-04-6

Cat. No.: VC21130347

Molecular Formula: C17H20N2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- - 16596-04-6

Specification

Description This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 16596-04-6
Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
IUPAC Name N,N'-bis(2,4-dimethylphenyl)methanimidamide
Standard InChI InChI=1S/C17H20N2/c1-12-5-7-16(14(3)9-12)18-11-19-17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,18,19)
Standard InChI Key BWNKORZLHTWKHL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC=NC2=C(C=C(C=C2)C)C)C
Canonical SMILES CC1=CC(=C(C=C1)NC=NC2=C(C=C(C=C2)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator